4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid
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Overview
Description
4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid is a synthetic organic compound with the molecular formula C13H15FO4S. This compound is characterized by the presence of a fluorobenzyl group attached to a tetrahydrothiopyran ring, which is further substituted with a carboxylic acid group and a dioxide functionality. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the tetrahydrothiopyran intermediate.
Oxidation to Form the Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiopyran ring to form the 1,1-dioxide functionality. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation of the compound can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the corresponding sulfide.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as bromine, chlorine, or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the tetrahydrothiopyran ring and dioxide functionality contribute to its overall stability and reactivity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiopyran-4-carboxylic acid: Lacks the fluorobenzyl group and dioxide functionality.
4-Benzylthiopyran-4-carboxylic acid: Contains a benzyl group instead of a fluorobenzyl group.
4-(2-Chlorobenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical properties and biological activity. The combination of the tetrahydrothiopyran ring, carboxylic acid group, and dioxide functionality further distinguishes it from other related compounds.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4S/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-19(17,18)8-6-13/h1-4H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBYFMDBFHLGOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=C2F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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